molecular formula C23H32O3 B1247371 beta-Anhydroepidigitoxigenin

beta-Anhydroepidigitoxigenin

Cat. No.: B1247371
M. Wt: 356.5 g/mol
InChI Key: FXWZKNUSMJAEKJ-LZELGGJRSA-N
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Description

beta-Anhydroepidigitoxigenin is a natural product found in Nerium oleander and Calotropis procera with data available.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing beta-Anhydroepidigitoxigenin, and how can reproducibility be ensured?

  • Answer : Synthesis typically involves multi-step organic reactions, such as glycosylation or selective oxidation, with protocols emphasizing controlled conditions (e.g., temperature, catalysts). Reproducibility requires detailed documentation of reagent purity, reaction stoichiometry, and purification steps (e.g., column chromatography, crystallization). Characterization via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity . Experimental sections in manuscripts must explicitly describe deviations from published protocols and include raw spectral data in supplementary materials .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Answer : Key properties (solubility, stability, partition coefficients) should be assessed using standardized assays (e.g., shake-flask method for logP). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for thermal stability. Data must include error margins and statistical validation (e.g., triplicate measurements). Avoid conflating results with interpretations; reserve mechanistic explanations for the discussion section .

Q. What pharmacological screening models are appropriate for preliminary evaluation of this compound’s bioactivity?

  • Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability assays) with positive/negative controls to validate target specificity. For in vivo studies, select models aligned with the compound’s hypothesized mechanism (e.g., cardiovascular models for cardiotonic effects). Adhere to ethical guidelines for animal/human subject research, including IRB approvals and randomization protocols .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological disparities (e.g., dosing regimes, assay sensitivity). Replicate conflicting experiments under standardized conditions, controlling for variables like solvent choice or cell line provenance. Use sensitivity analyses to quantify uncertainty and publish negative results to reduce publication bias .

Q. What computational strategies are effective for elucidating this compound’s molecular interactions?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to targets like Na+/K+-ATPase. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data. Ensure force field parameters are compatible with the compound’s stereochemistry and solvent models .

Q. How should researchers address challenges in translating in vitro findings of this compound to in vivo systems?

  • Answer : Design pharmacokinetic studies (e.g., AUC, Cmax) to assess bioavailability and metabolite profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships. Incorporate interspecies variability analyses and toxicity screens (e.g., Ames test) to prioritize candidate formulations .

Q. Methodological and Reporting Standards

Q. What criteria define a robust hypothesis for this compound research?

  • Answer : Hypotheses must be testable, specific, and grounded in mechanistic plausibility (e.g., “this compound inhibits ATPase activity via steric hindrance at the ouabain-binding site”). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with existing literature .

Q. How can systematic reviews optimize evidence synthesis for this compound’s therapeutic potential?

  • Answer : Follow Cochrane Handbook guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies with >n=3 replicates), assess risk of bias (ROBIS tool), and perform GRADE analysis for evidence quality. Include gray literature and preprint repositories to mitigate selection bias .

Q. What are best practices for documenting and sharing this compound research data?

  • Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like Zenodo with metadata compliant with Dublin Core standards. Provide detailed instrument calibration logs and code for computational analyses in supplementary materials .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for this compound?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Disclose software (e.g., GraphPad Prism) and version to ensure reproducibility .

Q. What strategies mitigate overinterpretation of this compound’s mechanistic data?

  • Answer : Distinguish correlation from causation using orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition). Acknowledge limitations in discussion sections (e.g., “These findings suggest but do not prove direct binding”). Invite peer review from interdisciplinary experts to challenge assumptions .

Q. Comparative and Translational Studies

Q. How does this compound’s structure-activity relationship (SAR) compare to analogues like digitoxin?

  • Answer : Perform SAR studies by synthesizing derivatives with modifications at the lactone ring or sugar moieties. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity. Publish crystallographic data (if available) to support 3D SAR models .

Q. What biomarkers are predictive of this compound’s efficacy in disease models?

  • Answer : Prioritize biomarkers mechanistically linked to the compound’s target (e.g., intracellular Ca<sup>2+</sup> levels for cardiotonic effects). Validate using longitudinal studies and multiplex assays (e.g., Luminex). Correlate biomarker changes with clinical endpoints in translational cohorts .

Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16-,17-,18+,20-,22-,23+/m0/s1

InChI Key

FXWZKNUSMJAEKJ-LZELGGJRSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O

Synonyms

anhydroepidigitoxigenin
beta-anhydroepidigitoxigenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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